N-(2-Fluorophenyl)Cinnamamide
Description
Overview of Cinnamamide (B152044) Derivatives as a Privileged Scaffold in Medicinal Chemistry
Cinnamamide and its derivatives are widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.comresearchgate.net This term signifies a molecular framework that is able to bind to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. researchgate.netmdpi.com The cinnamamide structure is found in numerous natural products and serves as a versatile template for the design and synthesis of new drug-like molecules. researchgate.net
The therapeutic potential of cinnamamide derivatives is extensive, with research demonstrating activities such as:
Anticancer researchgate.netnih.gov
Anti-inflammatory researchgate.netmdpi.com
Antimicrobial ontosight.ai
Anticonvulsant nih.gov
Antidepressant nih.gov
Neuroprotective nih.gov
The versatility of the cinnamamide scaffold is due to its multiple sites for chemical modification. These sites include the aromatic ring, the amide function, and the Michael acceptor, allowing for the fine-tuning of pharmacological properties. researchgate.net
Historical Context of N-(2-Fluorophenyl)Cinnamamide Research
The synthesis of this compound has been documented through the reaction of cinnamoyl chloride with 2-fluoroaniline (B146934). nih.govnih.gov A significant publication in 2010 by Saeed, Khera, and Simpson detailed the synthesis and, notably, the crystal structure of the compound. mdpi.comnih.gov This study revealed that this compound crystallizes with two distinct molecules in the asymmetric unit. nih.govnih.gov
Subsequent research has often included this compound within broader studies of N-arylcinnamamide derivatives. For instance, a 2019 study investigating the anti-inflammatory potential of various N-arylcinnamamides included this compound in their analysis. mdpi.com While not always the primary focus, its inclusion in these studies highlights its relevance as a fundamental representative of fluorinated cinnamamides.
Significance of Fluorine Substitution in Cinnamamide Chemistry and Biology
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the biological activity and physicochemical properties of a compound. nih.govchimia.ch In the context of this compound, the presence of the fluorine atom on the phenyl ring is of particular importance.
Fluorine is the most electronegative element, and its incorporation can lead to:
Altered Electronic Properties: The high electronegativity of fluorine can significantly change the electronic distribution within the molecule, influencing its interactions with biological targets. nih.gov
Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can make the molecule more resistant to metabolic degradation, thereby increasing its bioavailability and duration of action. chimia.ch
Enhanced Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially leading to stronger and more specific binding to target proteins.
The position of the fluorine atom is also critical. In this compound, the fluorine is at the ortho position of the N-phenyl ring. The crystal structure analysis has shown that the dihedral angles between the fluorobenzene (B45895) and phenyl rings are approximately 73.89° and 79.46° for the two molecules in the asymmetric unit. nih.govevitachem.com This specific conformation, influenced by the fluorine substitution, is crucial for its biological activity.
Established Synthetic Routes for this compound
The most direct and widely employed methods for synthesizing this compound involve the formation of an amide bond between a cinnamoyl precursor and 2-fluoroaniline. These methods, collectively known as amidation reactions, are valued for their reliability and efficiency.
Amidation Reactions
Amidation reactions form the cornerstone of this compound synthesis. This can be achieved by activating the carboxylic acid of cinnamic acid or by using a more reactive derivative like an acyl chloride.
A classic and straightforward method for forming the amide bond is the reaction between cinnamoyl chloride and an aniline (B41778). In this approach, the hydroxyl group of cinnamic acid is replaced by a chlorine atom, typically using a reagent like thionyl chloride (SOCl₂), to create the highly reactive cinnamoyl chloride. This acyl chloride then readily reacts with the amine group of 2-fluoroaniline in a nucleophilic acyl substitution reaction.
The reaction is typically carried out in an aprotic solvent, such as acetone, in the presence of a mild base like pyridine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing the protonation of the aniline starting material. This method is highly effective, and while a specific study detailing the reaction with 2-fluoroaniline is not prevalent, the synthesis of the isomeric compound, N-(4-fluorophenyl)cinnamamide, has been successfully prepared using this exact methodology nih.govcore.ac.uk. The general applicability of this reaction makes it a primary route for a wide range of N-substituted cinnamamides.
Table 1: Representative Synthesis of N-Aryl Cinnamamides using Cinnamoyl Chloride
| Amine Reactant | Base | Solvent | Outcome |
| Substituted 2-aminothiophenes | Pyridine | Acetone | Good yields of novel cinnamamide derivatives khanacademy.org. |
| 4-Fluoroaniline | Not specified | Not specified | Successful formation of N-(4-fluorophenyl)cinnamamide nih.govcore.ac.uk. |
Modern organic synthesis often favors the direct coupling of a carboxylic acid and an amine using specific reagents that activate the carboxylic acid in situ. This approach avoids the often harsh conditions required to prepare acyl chlorides. For the synthesis of this compound, cinnamic acid and 2-fluoroaniline can be joined using reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).
EDC·HCl is a water-soluble carbodiimide (B86325) that activates the carboxyl group of cinnamic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine group of 2-fluoroaniline, forming the desired amide bond. The urea (B33335) byproduct generated from EDC is water-soluble, which simplifies purification enamine.netcommonorganicchemistry.comadvancedchemtech.comchemistrysteps.com. To enhance efficiency and minimize side reactions like racemization, EDC is often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) commonorganicchemistry.com. This combination has proven effective for coupling with electron-deficient amines, which are typically less reactive nih.gov.
BOP is another powerful phosphonium-based coupling reagent used extensively in peptide synthesis wikipedia.orgslideshare.net. It converts carboxylic acids into activated benzotriazolyl esters, which then react smoothly with amines to form amides peptide.comresearchgate.net. BOP is known for its high coupling efficiency and for preventing certain side reactions wikipedia.orgpeptide.com. The synthesis of various N-phenyl cinnamamide derivatives has been successfully achieved using BOP as the coupling reagent, demonstrating its utility for this class of compounds.
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent | Full Name | Byproduct Characteristics | Key Advantages |
| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Water-soluble, easily removed by aqueous workup enamine.netcommonorganicchemistry.com. | Good for aqueous and organic media; simplified purification advancedchemtech.comchemistrysteps.com. |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Produces carcinogenic HMPA wikipedia.org. | High efficiency, minimal racemization, avoids dehydration side reactions wikipedia.orgpeptide.com. |
Other Synthetic Strategies for Cinnamamide Derivatives
Beyond direct amidation, other synthetic strategies can be employed to construct the cinnamamide scaffold. These methods build the core structure of the molecule through different bond-forming events.
An alternative strategy involves constructing the cinnamoyl backbone itself via an aldol (B89426) condensation. In this approach, an amide with an α-proton is reacted with benzaldehyde (B42025). A study has demonstrated an efficient synthesis of cinnamamides promoted by polyphosphoric acid (PPA) mdpi.com.
The proposed mechanism involves the PPA-mediated activation of the amide, followed by enolization. This enolate intermediate then acts as the nucleophile, attacking the carbonyl carbon of benzaldehyde in a classic aldol-type addition. Subsequent dehydration, also driven by PPA, results in the formation of the α,β-unsaturated double bond characteristic of the cinnamamide structure mdpi.com. This method offers a convergent approach where the amide is pre-formed and the styryl group is introduced subsequently.
C-H bond functionalization represents a modern and atom-economical approach in organic synthesis nih.govrsc.org. This strategy involves the direct conversion of a C-H bond into a C-C or C-X (where X is a heteroatom) bond, avoiding the need for pre-functionalized starting materials. In the context of cinnamamide synthesis, C-H functionalization could theoretically be applied in several ways, such as the direct arylation of an acrylamide (B121943) derivative or the alkenylation of a C-H bond on the fluoroaniline (B8554772) ring.
For instance, palladium-catalyzed methods have been developed for the enantioselective α-C–H arylation of various amines with aryl boronic acids nih.gov. While a specific application for the direct synthesis of this compound via this route has not been detailed, the principles of C-H activation provide a potential future pathway for more efficient and novel syntheses of this and related compounds.
Decarboxylative Acylations
Decarboxylative acylation is a powerful synthetic transformation that typically involves the coupling of a carboxylic acid with an acyl source, proceeding through the extrusion of carbon dioxide. This method leverages the generation of a carbanionic or radical intermediate from the carboxylic acid, which then reacts with an acylating agent. Visible-light-mediated photoredox catalysis has emerged as a key technology in this area, enabling the conversion of aliphatic carboxylic acids into various functional groups. nih.gov In a typical photocatalytic cycle, the oxidation of a carboxylate generates a carboxyl radical, which undergoes rapid decarboxylation to form an alkyl radical. This radical can then be trapped by a suitable reagent to form the final product. nih.gov
While this methodology has been successfully applied to generate alkyl radicals for subsequent reactions, including fluorination and additions to sulfinylamines, its specific application for the direct N-acylation to form this compound is not extensively documented in current literature. nih.gov The synthesis of amides through such pathways remains a specialized area, with more conventional methods typically employed for the formation of the amide bond in cinnamamides.
Palladium-Catalyzed N-Acylation
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficacy in forming carbon-carbon and carbon-heteroatom bonds. While palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-established for synthesizing aryl amines from aryl halides, the direct palladium-catalyzed N-acylation to form amides is a more nuanced area. Such transformations are distinct from reactions where palladium catalysts are used to activate C-H bonds for arylation or to facilitate carbonylative couplings. nih.govorganic-chemistry.orgresearchgate.net
The direct N-acylation of 2-fluoroaniline with a cinnamoyl species under palladium catalysis is not the most commonly reported method for synthesizing this compound. The conventional and highly efficient synthesis typically involves the direct reaction of cinnamoyl chloride with the corresponding aniline, a method that does not require a metal catalyst. nih.gov However, palladium catalysis has proven effective in the allylation of less nucleophilic anilines using allylic alcohols, demonstrating the capacity of palladium complexes to facilitate C-N bond formation under specific conditions. nih.gov
Enzyme-Catalyzed Reactions in Continuous-Flow Microreactors
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes in continuous-flow microreactors has gained significant traction for its ability to enhance reaction efficiency, improve heat and mass transfer, and allow for precise process control. mdpi.com This technology is particularly advantageous for enzymatic reactions, as it can lead to higher yields and productivity compared to conventional batch reactors. mdpi.commdpi.com
A highly efficient method for the synthesis of cinnamamide derivatives has been developed using the immobilized lipase (B570770) Lipozyme® TL IM from Thermomyces lanuginosus in a continuous-flow microreactor. mdpi.com In this system, methyl cinnamates react with amines to produce the corresponding cinnamamides. The ammonolysis of the ester proceeds via nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of the amide and methanol (B129727) as a byproduct. mdpi.com Optimization of reaction parameters is crucial; for instance, a maximum conversion of 91.3% was achieved at 45 °C with a residence time of approximately 40 minutes. mdpi.com The choice of solvent is also critical, with tert-amyl alcohol being identified as a suitable medium for this transformation. mdpi.com The space-time yield in a continuous-flow microreactor was found to be significantly higher than in a batch bioreactor, highlighting the efficiency of this approach for synthesizing cinnamamide derivatives. mdpi.com
| Parameter | Optimized Condition | Source |
| Enzyme | Lipozyme® TL IM | mdpi.com |
| Reaction Type | Ammonolysis of methyl cinnamate | mdpi.com |
| Reactor | Continuous-Flow Microreactor | mdpi.com |
| Solvent | tert-Amyl alcohol | mdpi.com |
| Temperature | 45 °C | mdpi.com |
| Residence Time | ~40 minutes | mdpi.com |
Spectroscopic and Structural Elucidation Techniques for this compound and its Derivatives
Advanced Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
The structural characterization of this compound is unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy: The ¹H NMR spectrum provides distinct signals that confirm the molecular structure. The proton on the amide nitrogen (N-H) typically appears as a singlet or broad singlet. The two vinyl protons of the cinnamoyl moiety appear as doublets with a large coupling constant (J ≈ 15-16 Hz), characteristic of a trans (E) configuration. researchgate.netmdpi.com The aromatic protons of the unsubstituted phenyl ring and the 2-fluorophenyl ring appear as complex multiplets in the aromatic region of the spectrum. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data. A key signal is the resonance for the carbonyl carbon (C=O) of the amide group, typically found in the range of 164-168 ppm. researchgate.netmdpi.com The spectrum also shows distinct signals for the two vinyl carbons and the twelve aromatic carbons from the two phenyl rings. rsc.orgresearchgate.net
IR Spectroscopy: The IR spectrum reveals the presence of key functional groups. A characteristic absorption band for the N-H stretching vibration is observed in the range of 3200-3400 cm⁻¹. researchgate.net The strong amide I band, corresponding to the C=O stretching vibration, is typically found around 1630-1660 cm⁻¹. researchgate.net
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₅H₁₂FNO), the expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight of 241.26 g/mol .
| Spectroscopic Technique | Characteristic Signal | Typical Range / Value | Source |
| ¹H NMR | Vinyl Protons (CH=CH) | Doublets, J ≈ 15-16 Hz | researchgate.netmdpi.com |
| Aromatic Protons | Multiplets | mdpi.com | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 164-168 ppm | researchgate.netmdpi.com |
| IR Spectroscopy | N-H Stretch | 3200-3400 cm⁻¹ | researchgate.net |
| C=O Stretch (Amide I) | 1630-1660 cm⁻¹ | researchgate.net | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z ≈ 241.09 |
Single-Crystal X-ray Diffraction Analysis of this compound and Related Compounds
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. nih.gov
The data collection is typically performed on a diffractometer equipped with a CCD detector, using monochromatic X-ray radiation such as Mo-Kα (λ = 0.71073 Å). mdpi.com The crystal is maintained at a low temperature, often around 100 K, to minimize thermal vibrations and obtain higher quality data. The collected diffraction data are then processed, with corrections applied for factors like absorption. The structure is solved using direct methods and refined to yield the final atomic coordinates and structural parameters. nih.govrsc.orgnih.gov
| Parameter | Description |
| Instrument | Bruker APEXII CCD diffractometer |
| Radiation | Mo-Kα (λ = 0.71073 Å) |
| Temperature | Low temperature (e.g., 100-150 K) |
| Data Collection | Rotation method, full sphere of data |
| Structure Solution | Direct methods (e.g., SHELXS) |
| Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |
Analysis of Molecular Conformations and Asymmetric Unit
The single-crystal X-ray structure of this compound reveals significant conformational details. The asymmetric unit of the crystal contains two crystallographically independent molecules, designated A and B. nih.gov These two molecules are conformationally very similar, with a root-mean-square deviation of just 0.0819 Å when overlaid. nih.gov
A key feature of the molecular conformation is the relative orientation of the two aromatic rings. The fluorobenzene and phenyl rings are substantially twisted with respect to each other. In molecule A, the dihedral angle between the rings is 73.89 (7)°, while in molecule B, it is 79.46 (7)°. nih.gov This non-planar conformation is a notable characteristic of the compound in the solid state. The amide portion of the molecule is essentially planar. nih.gov
In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains in a head-to-tail arrangement. nih.govresearchgate.net These primary interactions, augmented by weaker C-H···O and C-H···π contacts, stabilize the crystal packing into a three-dimensional network. nih.govcore.ac.uk
| Structural Feature | Molecule A | Molecule B | Source |
| Molecules in Asymmetric Unit | 2 (A and B) | nih.gov | |
| Dihedral Angle (Fluorophenyl vs. Phenyl) | 73.89 (7)° | 79.46 (7)° | nih.gov |
| Primary Intermolecular Interaction | N-H···O Hydrogen Bonds | nih.gov |
Structure
3D Structure
Properties
CAS No. |
25893-50-9 |
|---|---|
Molecular Formula |
C13H20N2O5 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-(furan-2-yl)carbamate |
InChI |
InChI=1S/C13H20N2O5/c1-3-6-13(2,8-19-11(14)16)9-20-12(17)15-10-5-4-7-18-10/h4-5,7H,3,6,8-9H2,1-2H3,(H2,14,16)(H,15,17) |
InChI Key |
MCRZDGWCWKQOMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC1=CC=CO1 |
Other CAS No. |
26050-08-8 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Structural Elucidation
The crystal structure of N-(2-Fluorophenyl)cinnamamide reveals a complex three-dimensional architecture stabilized by a variety of intermolecular forces. Analysis of the crystallographic data provides significant insights into the molecule's conformation, stability, and the nature of its solid-state packing. The compound crystallizes with two unique molecules, labeled as A and B, in the asymmetric unit. nih.gov
The crystal packing of this compound is primarily dictated by a network of hydrogen bonds. nih.gov The most significant of these are the intermolecular N—H⋯O hydrogen bonds, which create a head-to-tail linkage between molecules. Specifically, the amide hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule (N1A—H1NA···O1B and N1B—H1NB···O1A). nih.gov
These primary hydrogen bonds are augmented by weaker interactions that further stabilize the crystal lattice. Weak C—H⋯π interactions are observed involving the fluorobenzene (B45895) rings, contributing to the cohesion between molecular rows. nih.govcore.ac.uk Additionally, other weak C—H⋯O contacts are present, which consolidate the packing into a robust three-dimensional network. nih.govcore.ac.uk This intricate web of interactions results in molecules being linked into rows along the crystallographic a-axis. nih.gov
Table 1: Key Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | N—H | C=O | Links molecules into rows in a head-to-tail fashion. nih.gov |
| Weak Interaction | C—H | π-system (Fluorobenzene ring) | Augments the primary hydrogen bonding network. nih.gov |
| Weak Interaction | C—H | C=O | Further stabilizes the overall three-dimensional packing. nih.gov |
A critical feature of the molecular conformation of this compound is the relative orientation of its two aromatic rings. The fluorobenzene and the phenyl rings are not coplanar. In the two independent molecules (A and B) found in the asymmetric unit, the dihedral angles between these rings are significantly different. nih.gov
Table 2: Dihedral Angles Between Aromatic Rings in this compound
| Molecule in Asymmetric Unit | Dihedral Angle (° ) |
| Molecule A | 73.89 (7) |
| Molecule B | 79.46 (7) |
| Data sourced from Saeed, Khera, & Simpson (2010). nih.gov |
The amide linkage is a key functional group in this compound, and its geometry is crucial to the molecule's structure. The C—N—C(O)—C portion of the amide group is essentially planar in both molecules within the asymmetric unit. The root-mean-square (r.m.s.) deviations for this planar region are 0.035 Å in molecule A and 0.028 Å in molecule B, confirming a high degree of planarity. nih.gov
This planar amide group is, however, tilted with respect to the fluorobenzene ring. In molecule A, the inclination is 45.51 (9)°, while in molecule B, it is 47.71 (9)°. nih.gov Furthermore, the molecule adopts an E-configuration with respect to the carbon-carbon double bond of the cinnamoyl moiety. This trans configuration is the more stable arrangement, minimizing steric clash between the phenyl group and the amide portion of the molecule. nih.govcore.ac.uk
Preclinical Pharmacological Investigations and Biological Activity Spectrum
Antimicrobial Efficacy and Biofilm Inhibition
Comprehensive searches of scientific literature and databases did not yield specific studies detailing the antimicrobial efficacy and biofilm inhibition properties of N-(2-Fluorophenyl)Cinnamamide. The following subsections reflect this lack of available data.
There is no specific data available in the reviewed scientific literature regarding the in vitro activity of this compound against Gram-positive and Gram-negative bacteria. While studies on other cinnamamide (B152044) derivatives have sometimes shown activity against Gram-positive organisms and limited efficacy against Gram-negative bacteria, these findings cannot be extrapolated to the 2-fluoro substituted compound without direct experimental evidence.
No specific research findings were identified concerning the activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) or other clinical bacterial strains. The potential efficacy of this specific compound against antibiotic-resistant bacteria remains uninvestigated in the available literature.
The antifungal properties of this compound, particularly against opportunistic pathogens such as Candida albicans, have not been reported in the scientific literature. While some cinnamamide derivatives have been explored for their antifungal potential, no such data exists for the 2-fluoro analog.
There is a lack of specific data on the antitubercular activity of this compound against Mycobacterium tuberculosis. Although various cinnamamide derivatives have been synthesized and evaluated for their potential as antitubercular agents, the activity of this particular compound has not been documented.
No studies were found that specifically investigate the ability of this compound to inhibit biofilm formation in bacteria or fungi. The potential of this compound to interfere with microbial biofilm development is an area that requires future research.
Specific data from blood bacteriostatic activity tests for this compound are not available in the current body of scientific literature. Therefore, its ability to inhibit bacterial growth in the presence of blood components remains unknown.
Anticancer and Antiproliferative Potentials (In Vitro Studies)
Cinnamic acid and its synthetic derivatives have garnered significant interest for their potential therapeutic effects in cancer treatment, attributable in part to the presence of an α,β-unsaturated bond. nih.gov Research into hybrid molecules combining the structures of cinnamic acid and other pharmacologically active groups has expanded the investigation into their anticancer properties. nih.gov
Cytotoxic Activity in Various Cancer Cell Lines (e.g., HeLa, SKOV-3, MCF-7, HepG2, A549, PC3)
Derivatives of cinnamamide have demonstrated cytotoxic activity against a range of human cancer cell lines. Studies on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives showed notable activity against human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cells, with some compounds exhibiting IC₅₀ values below 10 µg/mL. nih.gov
Similarly, a series of p-fluorocinnamide derivatives were evaluated for their cytotoxic effects against the HepG2 liver cancer cell line. nih.govresearchgate.net One particular imidazolone derivative, which incorporates an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, displayed potent antiproliferative activity against HepG2 cells with an IC₅₀ value of 4.23 μM. nih.govresearchgate.net Other research has identified cinnamic acid hydrazide derivatives with significant antiproliferative effects against HepG2, PC-3, and A549 cell lines, with IC₅₀ values recorded as low as 3.36 μM, 4.17 μM, and 5.99 μM, respectively. nih.gov
The table below summarizes the cytotoxic activity (IC₅₀ values) of various cinnamamide derivatives against several cancer cell lines as reported in the literature.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Imidazolone derivative of p-fluorocinnamide | HepG2 (Liver) | 4.23 | nih.govresearchgate.net |
| Cinnamic acid hydrazide derivative | HepG2 (Liver) | 3.36 | nih.gov |
| Cinnamic acid hydrazide derivative | PC-3 (Prostate) | 4.17 | nih.gov |
| Cinnamic acid hydrazide derivative | A549 (Lung) | 5.99 | nih.gov |
| Thiohydantoin-cinnamic acid hybrid | MCF-7 (Breast) | 3.94 | nih.gov |
| Thiohydantoin-cinnamic acid hybrid | A549 (Lung) | 5.32 | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
Cinnamamide derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle.
Flow cytometry analysis of a potent imidazolone derivative of p-fluorocinnamide revealed that it induced cell cycle arrest in the G1 phase in HepG2 cells. nih.govresearchgate.net The proportion of cells in the G1 phase increased from 50.7% in control cells to 64.2% in treated cells. nih.gov Furthermore, this compound was shown to significantly increase both early and late-stage apoptosis in HepG2 cells. nih.govresearchgate.net It is suggested that this induction of apoptosis occurs via the intrinsic pathway, evidenced by a decrease in the mitochondrial membrane potential. nih.govresearchgate.net Other studies on cinnamic acid have shown that it can induce apoptosis by increasing the expression of pro-apoptotic proteins such as KLF6, Fas-L, Bax, P53, and caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov
Inhibition of Specific Kinases (e.g., EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a protein kinase that plays a crucial role in cellular proliferation, and its abnormal activation is linked to the progression of many cancers, making it a key target for cancer therapy. mdpi.comnih.gov Certain cinnamamide derivatives have been identified as potent inhibitors of EGFR.
An imidazolone derivative of p-fluorocinnamide demonstrated significant inhibitory activity against EGFR with an IC₅₀ value of 0.13 μM, which is comparable to the established kinase inhibitor Palatinib (IC₅₀ = 0.07 μM). nih.gov This inhibition of EGFR's tyrosine kinase activity disrupts downstream signaling pathways that promote tumor cell growth and survival. The development of EGFR tyrosine kinase inhibitors (TKIs) represents a major strategy in targeted cancer therapy, with molecules designed to block the intracellular signaling cascade of the receptor. nih.govwaocp.org
Anti-Inflammatory Effects
Cinnamic acid and its derivatives are recognized for possessing anti-inflammatory properties. nih.gov These effects are often mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
Nitric Oxide (NO) Secretion Inhibition
Nitric oxide (NO) is an important signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS) in macrophages, plays a significant role in the pathogenesis of inflammatory disorders. nih.gov Certain cinnamamide-related compounds have been investigated for their ability to inhibit the production of NO in activated macrophage cell lines, such as RAW 264.7. researchgate.net For instance, the natural product Cinnamein has been shown to reduce LPS-induced expression of iNOS and the subsequent generation of NO in macrophages, indicating a direct anti-inflammatory effect by suppressing this key inflammatory mediator. nih.gov
Neurological and Central Nervous System Activity
Derivatives of cinnamamide have been shown to possess a wide spectrum of activities within the central and peripheral nervous systems. nih.govcngb.org Preclinical studies have identified properties including anticonvulsant, antidepressant, neuroprotective, analgesic, muscle relaxant, and sedative effects. nih.govcngb.org The mechanisms underlying these actions are varied, with research pointing to interactions with targets such as GABA-A receptors, NMDA receptors, and various ion channels. nih.gov
The N-(3-aryl-2-propenoyl)amido moiety, a key feature of cinnamamides, has been suggested as a potential pharmacophore for determining anticonvulsant properties. mdpi.com Research into this class of compounds has established them as significant candidates for antiepileptic drug development. mdpi.com
While direct studies on this compound are limited, research on structurally related fluorinated and N-substituted derivatives provides insight into the potential of this chemical class. A series of novel N-(2-hydroxyethyl) cinnamamide derivatives were evaluated for their anticonvulsant activities using the maximal electroshock (MES) test. nih.govresearchgate.net Among the tested compounds, (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide demonstrated notable anticonvulsant activity. nih.govresearchgate.net
These compounds were also tested against convulsions induced by chemical agents such as pentylenetetrazole (PTZ), isoniazid, and 3-mercaptopropionic acid. nih.gov
| Compound | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
|---|---|---|---|---|
| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | MES | 17.0 | 211.1 | 12.4 |
| N-(2-hydroxyethyl) cinnamamide | MES | 17.7 | 154.9 | 8.8 |
Cinnamic acids and their derivatives have been investigated for their potential as antidepressant agents. nih.gov The antidepressant-like activity of this class of compounds is often evaluated using preclinical models such as the forced swimming test (FST) and tail suspension test (TST). nih.gov
One study investigated a cinnamamide derivative, referred to as M2, which demonstrated rapid and significant antidepressant-like effects after a single administration in mouse models. nih.gov This effect was characterized by a significant reduction in immobility time in both the FST and TST. nih.gov The mechanism of action for this derivative was linked to the enhancement of neurotransmission mediated by dopamine D2 receptors in the medial prefrontal cortex. nih.gov M2 was also found to increase the expression of proteins related to synaptogenesis, such as p-mTOR and p-TrkB. nih.gov
The cinnamamide scaffold is a component of various compounds being explored for neuroprotective properties. nih.gov Research in this area has focused on multifactorial diseases like Alzheimer's, where compounds are designed to interact with multiple targets. nih.gov
Novel hybrids of cinnamamide and dibenzylamine have been synthesized and evaluated for activities relevant to neuroprotection. nih.gov In vitro assays showed that certain derivatives exhibited significant inhibition of cholinesterases (AChE and BuChE) and self-induced β-amyloid (Aβ) aggregation. nih.gov Furthermore, these compounds demonstrated potential as antioxidants and biometal chelators. nih.gov Specific derivatives were found to reduce neuronal cell death induced by oxidative stress, indicating a cytoprotective effect. nih.govnih.gov
The therapeutic potential of cinnamamide derivatives extends to analgesic and muscle relaxant activities. nih.govcngb.org Anticonvulsant drugs are often effective in the management of neuropathic pain, suggesting a potential dual activity for compounds in this class. mdpi.com
In a formalin test of hyperalgesia in mice, one cinnamamide derivative, (2E)-3-(4-chlorophenyl)-N-((1r,4r)-4-hydroxycyclohexyl)prop-2-enamide, demonstrated a significant reduction in the licking time of the affected paw during both the acute and inflammatory phases of the test. In a rat sciatic ligation model of neuropathic pain, another derivative, S-(2E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamide, significantly increased the paw withdrawal threshold. While specific investigations into the muscle relaxant properties of this compound are not detailed in the available literature, this activity is recognized within the broader class of cinnamamide derivatives. nih.govcngb.org
Other Biological Activities
Beyond its effects on the central nervous system, the cinnamamide scaffold has been incorporated into molecules investigated for a range of other biological activities.
Anti-inflammatory Activity: A series of N-arylcinnamamides, including halogenated derivatives, were tested for their anti-inflammatory potential. mdpi.comresearchgate.net Many of the tested compounds were found to significantly attenuate the activation of lipopolysaccharide-induced NF-κB, a key transcription factor in inflammatory responses. mdpi.comresearchgate.net Some derivatives demonstrated an inhibitory effect on NF-κB at a 2 µM concentration that was comparable to the reference drug prednisone. mdpi.comresearchgate.net Certain compounds were also shown to decrease the levels of the pro-inflammatory cytokine TNF-α. mdpi.com
Antimicrobial Activity: Cinnamic acid and its derivatives have attracted attention for their antimicrobial properties. nih.gov Studies on various N-arylcinnamamides have demonstrated efficacy against a spectrum of bacteria, particularly Gram-positive strains and mycobacteria. mdpi.com Some of these compounds have been shown to inhibit the growth of staphylococcal biofilms and disrupt mature biofilms. mdpi.com
Anticancer Activity: Fluorinated cinnamamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cells. nih.govacs.org In one study, a series of p-fluorocinnamide derivatives were tested against the HepG2 liver cancer cell line. nih.govacs.org An imidazolone derivative within this series displayed potent antiproliferative activity, induced cell cycle arrest at the G1 phase, and promoted apoptosis. nih.govacs.org
Antioxidant Activity: The antioxidant potential of cinnamic acid derivatives is another area of active research. nih.govnih.govnih.gov A study on substituted N-phenyl cinnamamide derivatives revealed that they can protect hepatocytes against oxidative stress. nih.govmdpi.com The mechanism for this protection involves the activation of the Nrf2/antioxidant response element (ARE) pathway, which upregulates the expression of antioxidant genes and increases the synthesis of the endogenous antioxidant glutathione (B108866). nih.govmdpi.com
Antioxidant Activity
The antioxidant potential of cinnamamide derivatives is a subject of significant research, often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Cinnamic acid, the parent compound of this class, is a plant metabolite recognized for its antioxidant properties. Synthetic derivatives are frequently developed to enhance these biological activities.
Studies on various N-phenyl cinnamamide derivatives have shown their capacity to protect hepatocytes from oxidative stress. This protective mechanism involves the activation of the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway, which upregulates the expression of antioxidant genes and increases the synthesis of the endogenous antioxidant glutathione. For instance, certain substituted N-phenyl cinnamamides effectively removed reactive oxygen species generated by tert-butyl hydroperoxide (t-BHP) and demonstrated a cytoprotective effect in an oxidative cell injury model. While the broader class of cinnamamides shows significant antioxidant potential, specific quantitative data from DPPH or ABTS assays for this compound was not available in the reviewed literature.
Anti-Melanogenic Properties
Cinnamamide derivatives have been identified as potent inhibitors of melanogenesis, the process of melanin production. The primary target for this inhibition is tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway. Excessive melanin production can lead to pigmentation disorders, making tyrosinase inhibitors valuable for therapeutic and cosmetic applications.
Research on various cinnamamide analogues has demonstrated their ability to inhibit mushroom tyrosinase activity more effectively than the standard inhibitor, kojic acid. Cell-based experiments using B16F10 murine melanoma cells have further confirmed these findings, showing that cinnamamides can effectively reduce cellular tyrosinase activity and subsequent melanin production without inducing cytotoxicity. A strong correlation exists between the reduction in cellular tyrosinase activity and the decrease in melanin content, suggesting that the anti-melanogenic effect of these compounds is primarily due to tyrosinase inhibition. While specific studies on this compound were not detailed, derivatives with halogen substitutions are actively investigated within this class for their anti-melanogenic potential.
Anti-Diabetic Potential
The cinnamamide scaffold is recognized for its diverse biological activities, including its potential as an anti-diabetic agent. One of the key mechanisms for managing diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase, which delays glucose absorption. However, specific research investigating the α-glucosidase inhibitory activity or other anti-diabetic mechanisms of this compound is not extensively documented in the currently available literature. The broader class of cinnamic acid derivatives continues to be an area of interest for the development of new therapeutic agents for diabetes.
Antitrypanosomal Activity
Cinnamamides are a versatile class of compounds that have been explored for various therapeutic applications, including as potential antitrypanosomal agents. Trypanosomiasis, caused by parasites of the genus Trypanosoma, remains a significant health challenge in many parts of the world. The development of new and effective treatments is crucial, and the cinnamamide structure serves as a promising scaffold in this endeavor. Despite this recognition, specific studies detailing the in vitro or in vivo antitrypanosomal activity of this compound against relevant species such as Trypanosoma brucei are not prominently featured in the reviewed scientific literature.
Antimalarial Activity
The urgent need for novel antimalarial drugs has driven research into various synthetic compounds, including N-phenyl-substituted cinnamamides (cinnamanilides). A number of these derivatives have been screened for activity against chloroquine-sensitive strains of Plasmodium falciparum.
In a study of thirty-seven ring-substituted N-arylcinnamanilides, several compounds demonstrated significant antiplasmodial efficacy. Notably, derivatives with halogen substitutions on the N-phenyl ring were among the active compounds. For example, (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide exhibited an IC₅₀ value in the low micromolar range, comparable to the standard drug chloroquine. Importantly, the most active compounds showed no significant cytotoxic effects against human cells at concentrations effective against the parasite, indicating a promising selectivity for Plasmodium. While data for the specific this compound was not singled out, the positive results for other halogenated analogues highlight the potential of this chemical class.
Table 1: Antimalarial Activity of a Related Cinnamamide Derivative
| Compound Name | Target Organism | IC₅₀ (µM) |
|---|
Cholinesterase Inhibition (AChE, BChE)
Cinnamic acid derivatives have been investigated as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. Studies on fluorine-substituted cinnamic acid derivatives have revealed that the position of the halogen substituent significantly influences the inhibitory activity and selectivity.
Specifically, ortho-substituted analogs, such as this compound, tend to exhibit a preference for inhibiting BChE over AChE. While the parent compounds without a tertiary amine moiety generally show poor AChE inhibition, their derivatives can be potent inhibitors. For instance, a related compound, 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, demonstrated preferential inhibition of BChE. Another study on cinnamic acid-tryptamine hybrids found that (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide was a potent BChE inhibitor with an IC₅₀ of 1.95 µM. These findings suggest that the 2-fluoro substitution on the phenyl ring of this compound likely confers selective BChE inhibitory activity.
Table 2: Cholinesterase Inhibitory Activity of Related Cinnamic Acid Derivatives
| Compound Name | Enzyme | IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | BChE | ~36.8 | BChE selective (SI = 1.71) |
Inhibition of Amyloid-beta Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a central pathological event in Alzheimer's disease, making the development of Aβ aggregation inhibitors a key therapeutic strategy. Cinnamate derivatives are recognized for their neuroprotective properties and their potential to interfere with this process.
Research has shown that certain compounds derived from cinnamic acid can effectively inhibit the accumulation of Aβ aggregates. The mechanism often involves direct binding to the Aβ peptide, which modulates the aggregation pathway and can suppress its cytotoxic effects. While the general class of cinnamic acid hybrids and derivatives shows promise in this area, specific studies quantifying the inhibitory effect of this compound on Aβ aggregation are not yet widely available in the literature. Nevertheless, the neuroprotective potential of the cinnamate scaffold makes it a continued focus of research for Alzheimer's disease therapeutics.
Based on the conducted research, there is currently no publicly available scientific literature detailing the specific inhibitory effects of this compound on Matrix Metalloproteinases (MMP-2 and MMP-9) or its ability to potentiate antibiotic activity.
Therefore, the requested article focusing solely on these preclinical pharmacological investigations of this compound cannot be generated at this time.
Molecular Mechanisms of Action and Pharmacological Targets Preclinical
Identified and Potential Molecular Targets
Receptors
GABA-A Receptors, NMDA Receptors, Prostanoid Receptors, Opioid Receptors, Histamine (B1213489) H3 Receptors, and Serotonin (B10506) Receptors
Following a comprehensive review of preclinical scientific literature, no specific data were found detailing the direct interaction, binding affinity, or modulatory effects of N-(2-Fluorophenyl)Cinnamamide on GABA-A receptors, NMDA receptors, prostanoid receptors, opioid receptors, histamine H3 receptors, or serotonin receptors. While derivatives of the broader cinnamamide (B152044) class have been investigated for various neurological activities, these findings cannot be directly attributed to this compound without specific experimental evidence.
Ion Channels
Transient Receptor Potential (TRP) Cation Channels and Voltage-Gated Potassium Channels
Preclinical research data specifically investigating the effects of this compound on Transient Receptor Potential (TRP) cation channels or Voltage-Gated Potassium Channels are not available in the reviewed scientific literature. Although related compounds, such as cinnamaldehyde, are known to interact with certain TRP channels (e.g., TRPA1), there is no direct evidence to suggest that this compound shares these properties or has been evaluated against these targets. nih.gov
Efflux Pumps
P-glycoprotein (P-gp)
There is no specific preclinical information available that characterizes the interaction of this compound with the P-glycoprotein (P-gp) efflux pump. Studies have not yet determined whether this compound acts as a substrate, inhibitor, or inducer of P-gp, which is a key transporter in multidrug resistance.
EGFR (Epidermal Growth Factor Receptor)
An extensive search of preclinical studies yielded no data on the activity of this compound as a modulator of the Epidermal Growth Factor Receptor (EGFR). Its potential role in EGFR signaling pathways remains uninvestigated in the available scientific literature.
APE/Ref-1
Preclinical studies focusing specifically on the interaction between this compound and the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE/Ref-1) have not been identified in the public domain. While research has been conducted on bis-cinnamamide derivatives as potential APE/Ref-1 inhibitors, these findings are specific to a different chemical structure and cannot be extrapolated to this compound.
Structure Activity Relationships Sar
Impact of Substitution on the Phenyl Ring of N-(2-Fluorophenyl)Cinnamamide
The nature and position of substituents on the N-phenyl ring of the cinnamamide (B152044) scaffold have a profound impact on the compound's pharmacological profile.
Halogen substituents, such as fluorine, chlorine, and bromine, on the N-phenyl ring can significantly modulate the biological activity of cinnamamide derivatives. The high electronegativity of the fluorine atom, for instance, can alter the physicochemical properties of the molecule, potentially enhancing its biological potency. nih.gov The presence of a chlorine atom has also been shown to play an important role in the activity of cinnamamide derivatives. nih.gov
In a study evaluating N-aryl-4-fluorocinnamides for their cytotoxic activity, the position and nature of the halogen on the N-aryl ring were found to be critical. nih.gov For example, a chloro group at the para-position of the N-phenyl ring in a series of N-phenyl cinnamamide derivatives resulted in the highest activity in inducing the Nrf2/ARE luciferase pathway. nih.gov This suggests that both the electronegativity and the position of the halogen are key determinants of activity.
The following table summarizes the effect of halogen substitution on the activity of certain cinnamamide derivatives.
| Compound ID | N-Phenyl Ring Substitution | Observed Activity |
| 1a | 4-Chloro | Highest Nrf2/ARE luciferase activity (15.3-fold effect) nih.gov |
| 2b | Chloro | Decreased cytotoxic activity compared to electron-donating groups nih.govresearchgate.net |
| 2c | Chloro | Decreased cytotoxic activity compared to electron-donating groups nih.govresearchgate.net |
This table is for illustrative purposes and based on findings from the cited research.
The electronic properties of substituents on the N-phenyl ring, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), are a critical factor in the SAR of N-phenyl cinnamamides.
Generally, the presence of an electron-withdrawing group on the cinnamamide structure has been associated with increased Nrf2 transcriptional activity. nih.govmdpi.com However, the effect can be complex and dependent on the specific biological target and the position of the substituent. For instance, in a study on N-aryl-4-fluorocinnamides, compounds with electron-withdrawing groups like chlorine showed decreased cytotoxic activity compared to those with electron-donating groups like methyl. nih.gov Conversely, another study found that a nitrile group (an EWG) led to poorer activity than electron-donating groups like dimethylamine, methoxy, or ethoxy in an Nrf2/ARE luciferase assay. nih.gov
The following table illustrates the varied effects of electron-donating and electron-withdrawing groups on the activity of N-phenyl cinnamamide derivatives.
| Compound ID | N-Phenyl Ring Substitution | Group Type | Observed Activity |
| 1b | -NMe₂ | EDG | 10.3-fold effect in Nrf2/ARE luciferase activity nih.gov |
| 1c | -OMe | EDG | 7.28-fold effect in Nrf2/ARE luciferase activity nih.gov |
| 1d | -OEt | EDG | 6.55-fold effect in Nrf2/ARE luciferase activity nih.gov |
| 1e | -CN | EWG | 3.57-fold effect in Nrf2/ARE luciferase activity nih.gov |
| 2e | Methyl | EDG | Increased cytotoxic activity compared to EWGs nih.gov |
| 2f | Methyl | EDG | Increased cytotoxic activity compared to EWGs nih.gov |
This table is for illustrative purposes and based on findings from the cited research.
Role of the Cinnamamide Scaffold
The cinnamamide core structure is a "privileged scaffold," meaning it serves as a versatile template for the development of new drug-like molecules with a wide range of pharmacological activities. nih.govresearchgate.net
The α,β-unsaturated amide moiety is a key pharmacophore within the cinnamamide scaffold. fiveable.memdpi.com This structural feature, characterized by a carbon-carbon double bond conjugated with a carbonyl group, acts as an electrophilic Michael acceptor. mdpi.com This electrophilicity is crucial for the interaction of these compounds with biological nucleophiles, which is often a key step in their mechanism of action. mdpi.com The α,β-unsaturated carbonyl structure is recognized as a pharmacophore for potent Nrf2-activators. mdpi.com Recent studies have also explored the use of α,β-unsaturated amides to develop novel antifungal agents. nih.gov
Structural Modifications and Pharmacophore Models
Structural modifications of the this compound scaffold have been explored to develop compounds with enhanced or novel biological activities. These modifications often target the N-phenyl ring, the cinnamoyl moiety, or the amide linker. For instance, the introduction of different substituents on the phenyl ring has been a common strategy to probe the SAR and optimize activity. nih.govresearchgate.net
Pharmacophore models for cinnamamide derivatives have been proposed to rationalize the observed SAR and guide the design of new analogs. The N-(3-aryl-2-propenoyl)amido moiety has been suggested as a key pharmacophore for anticonvulsant activity. mdpi.com These models typically highlight the essential structural features required for biological activity, such as the α,β-unsaturated amide system and specific substitution patterns on the aromatic rings.
Dissection into Key Structural Segments
Segment A: The Cinnamoyl Phenyl Ring: This terminal aromatic ring serves as a critical hydrophobic region. Substitutions on this ring are known to modulate activity. For instance, the presence and position of various functional groups can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins.
Segment B: The α,β-Unsaturated Amide Linker: This propenamide portion of the molecule provides a rigid backbone connecting the two phenyl rings. The conjugated system, including the carbonyl group and the double bond, is a key feature. The carbonyl oxygen acts as a hydrogen bond acceptor, while the amide (N-H) group can function as a hydrogen bond donor. These interactions are vital for anchoring the molecule within a biological target's binding site. nih.gov This region also acts as an electrophilic Michael acceptor, a feature that can be important for certain biological activities, such as the activation of the Nrf2 pathway. mdpi.com
Segment C: The N-Substituted Phenyl Ring: In this compound, this segment is a 2-fluorophenyl group. The nature and position of the substituent on this ring play a significant role in defining the compound's activity and selectivity. The fluorine atom at the ortho position can influence the molecule's conformation due to steric and electronic effects. It can also participate in hydrogen bonding or other electrostatic interactions, potentially enhancing target engagement. Studies on related N-phenyl cinnamamide derivatives have shown that substituents on this ring directly influence biological outcomes, such as Nrf2 transcriptional activity. mdpi.comresearchgate.net
| Structural Segment | Key Features | Contribution to Activity |
|---|---|---|
| A: Cinnamoyl Phenyl Ring | Aromatic, Hydrophobic | Provides a key hydrophobic interaction domain; substitutions modulate electronic properties and binding. |
| B: α,β-Unsaturated Amide Linker | Rigid conjugated system, H-bond donor (N-H), H-bond acceptor (C=O) | Maintains the spatial orientation of the aromatic rings; participates in crucial hydrogen bonding with the target. nih.gov |
| C: N-(2-Fluorophenyl) Ring | Substituted aromatic ring, Fluorine atom | Influences conformation and electronic properties; the substituent can form specific interactions with the target site. mdpi.com |
Pharmacophore Models for Specific Activities (e.g., Anticonvulsant)
Pharmacophore modeling is essential for understanding the key chemical features required for a specific biological activity. For the anticonvulsant activity of cinnamamide derivatives, a well-defined pharmacophore model has been proposed based on crystallographic studies and activity screening. nih.govnih.govresearchgate.net
This model includes three main features:
A Hydrophobic Unit: Typically an aromatic ring, such as the cinnamoyl phenyl ring (Segment A), which engages in hydrophobic interactions with the receptor.
An Electron-Donor Atom: An atom capable of donating electrons, which is a crucial interaction point.
A Hydrogen-Bond Acceptor/Donor (HBA/HBD) Domain: A region that can participate in hydrogen bonding. In cinnamamides, the amide moiety serves this purpose, with the carbonyl oxygen as the HBA and the N-H group as the HBD. nih.govresearchgate.net
This compound possesses all the necessary components to fit this anticonvulsant pharmacophore model. The spatial arrangement of these features is critical for effective interaction with the molecular target. Structure-activity analyses suggest that having an electron-donor atom combined with a hydrogen atom in the N-substituent is beneficial for anticonvulsant properties, as it ensures appropriate interactions. nih.gov
| Pharmacophoric Feature | Corresponding Structural Element in this compound | Putative Role in Anticonvulsant Activity |
|---|---|---|
| Hydrophobic Unit (Aryl Ring) | Cinnamoyl Phenyl Ring | Anchors the molecule in a hydrophobic pocket of the biological target. nih.gov |
| Electron-Donor Atom | Carbonyl Oxygen / Fluorine Atom | Participates in electronic interactions with the receptor. nih.gov |
| Hydrogen-Bond Acceptor (HBA) | Amide Carbonyl Oxygen | Forms a hydrogen bond with a donor group on the target. researchgate.net |
| Hydrogen-Bond Donor (HBD) | Amide N-H Group | Forms a hydrogen bond with an acceptor group on the target. researchgate.net |
Rigidity and Conformation of the Amide and Phenyl Rings
The central propenamide linker introduces significant rigidity, limiting the possible orientations of the two phenyl rings relative to each other. The double bond enforces a planar geometry, and the amide bond typically adopts a trans conformation to minimize steric hindrance. This structural constraint is crucial for presenting the pharmacophoric features in the correct spatial arrangement for receptor binding. nih.gov
Crystallographic studies of related cinnamamides show that their molecular packing in the solid state is heavily influenced by intermolecular hydrogen bonds, primarily involving the amide N-H and carbonyl oxygen atoms (N-H···O). nih.govnih.gov These interactions stabilize specific conformations that may be representative of the bioactive conformation. The orientation of the phenyl rings can be affected by factors such as the protonation state of the amide nitrogen, which can alter the conformation of the entire linker. researchgate.net
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as N-(2-Fluorophenyl)cinnamamide, and a protein's active site. While studies on cinnamamide (B152044) derivatives are common, specific molecular docking data for this compound is not extensively detailed in the available research. However, the principles of these interactions can be inferred from studies on related compounds. Cinnamamide derivatives are known to engage with various biological targets, and their binding is often stabilized by a network of non-covalent interactions. researchgate.netresearchgate.net
Prediction of Binding Modes and Affinities
The prediction of binding modes and affinities helps to estimate how strongly a ligand binds to a protein. This is often quantified by a docking score or binding energy. For the broader class of cinnamamides, docking studies have been performed to predict their efficacy against various protein targets. researchgate.net For instance, studies on N-phenyl cinnamamide derivatives have explored their potential as activators of specific cellular pathways by evaluating their binding to target proteins. researchgate.netmdpi.com The binding affinity is a critical parameter in drug discovery, indicating the potency of a compound. nih.gov Although specific binding affinity values for this compound are not detailed in the searched literature, the inclusion of a fluorine atom is a common strategy in medicinal chemistry intended to enhance binding affinity through favorable interactions.
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The stability of a ligand-protein complex is governed by various intermolecular forces, including hydrogen bonds and hydrophobic interactions. The cinnamamide scaffold possesses functional groups, such as the amide N-H group and the carbonyl oxygen, that can act as hydrogen bond donors and acceptors, respectively. researchgate.net The aromatic rings in this compound contribute to hydrophobic interactions and potential π-π stacking with aromatic residues in a protein's binding pocket. The fluorine atom can also participate in weak hydrogen bonds or other electrostatic interactions, further stabilizing the complex. Analysis of related N-arylcinnamamides often reveals key interactions with amino acid residues like Cysteine and Aspartate within protein active sites. researchgate.netnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. This technique allows researchers to observe the conformational changes of a ligand within a protein's binding site and to assess the stability of the predicted interactions from molecular docking. While specific MD simulation studies focused solely on this compound are not prominently featured in the reviewed literature, this methodology is widely applied to understand the stability and interaction dynamics of small molecules with their biological targets. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been applied to various cinnamamide derivatives to calculate geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. mdpi.comresearchgate.net For example, DFT studies on N-(3-nitrophenyl)cinnamamide have been used to compare calculated geometric parameters with experimental data from X-ray crystallography, showing good agreement. mdpi.comresearchgate.net Similar studies on related fluorinated compounds have utilized DFT to understand molecular properties and charge distribution. sid.ir These calculations help in understanding the molecule's reactivity and stability.
Ab Initio Methods
Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), can be used for geometry optimization and the calculation of molecular properties. For some cinnamamide derivatives, computational studies have compared results from DFT with those from ab initio methods like the "Restricted Hartree-Fock" method using various basis sets. mdpi.com Such comparisons help in validating the computational results and providing a deeper understanding of the molecule's electronic structure. Specific ab initio studies focusing on this compound were not found in the provided search results.
Prediction of Spectroscopic Properties and Electrostatic Potential
Computational chemistry provides powerful tools for predicting the molecular properties of this compound, offering insights that complement experimental data. Density Functional Theory (DFT) is a principal method used for these predictions, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) to perform geometry optimization and calculate various properties. nih.gov
One of the key applications of these calculations is the prediction of vibrational spectra (FT-IR and FT-Raman). By calculating the vibrational frequencies of the optimized molecular structure, researchers can assign specific spectral bands to the corresponding functional group vibrations, such as C=O stretching, N-H bending, and C-C aromatic ring vibrations. This theoretical spectrum serves as a benchmark for interpreting experimental spectroscopic data.
Another critical area of computational analysis is the prediction of the Molecular Electrostatic Potential (MEP). The MEP map is a visual representation of the charge distribution across the molecule. nih.gov It is generated by calculating the electrostatic potential on the molecule's surface, typically mapped onto the total electron density. youtube.com The MEP uses a color scale to denote different potential regions: red indicates areas of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue signifies regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). nih.govresearchgate.net Green and yellow represent areas with intermediate potential. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the fluorine atom due to their high electronegativity, highlighting them as sites for potential hydrogen bonding and other intermolecular interactions. nih.gov This analysis is crucial for understanding how the molecule might interact with biological targets.
| Computational Method | Predicted Property | Significance |
|---|---|---|
| DFT (e.g., B3LYP/6-311G(d,p)) | Vibrational Frequencies (IR/Raman) | Assigns spectral bands to specific molecular vibrations. |
| DFT | NMR Chemical Shifts (¹H, ¹³C) | Aids in the interpretation of experimental NMR spectra for structural confirmation. |
| DFT | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying reactive sites and predicting intermolecular interactions. |
| Time-Dependent DFT (TD-DFT) | Electronic Transitions (UV-Vis) | Predicts the electronic absorption spectrum, correlating with molecular orbital energies. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to build mathematical models correlating the chemical structures of compounds with their biological activities or physicochemical properties, respectively. mdpi.comcreative-biolabs.com These in silico techniques are fundamental in modern drug discovery and chemical research, as they allow for the prediction of a molecule's behavior before its synthesis, thus saving significant time and resources. bio-hpc.eu The core principle is that the structural or physicochemical properties of a molecule, encoded as numerical values called "descriptors," determine its activity or properties. mdpi.com
For a compound like this compound and its analogs, QSAR/QSPR models are developed by first assembling a dataset of structurally similar molecules with known experimental data. youtube.com Then, a wide range of molecular descriptors are calculated for each molecule. Finally, statistical or machine learning algorithms are used to create a mathematical equation that links the descriptors to the observed activity or property. mdpi.comyoutube.com
Prediction of Biological Activities Based on Structural Descriptors
QSAR modeling is extensively used to predict the potential biological activities of cinnamamide derivatives. Cinnamide-based compounds have been investigated for a variety of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov QSAR models help to identify the key structural features (descriptors) that are responsible for these effects.
For instance, a QSAR study on a series of cinnamamides might reveal that specific substitutions on the phenyl rings significantly influence their cytotoxic activity against cancer cell lines. nih.govnih.gov Descriptors used in such models can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological parameters), or 3D (e.g., molecular shape, surface area). creative-biolabs.com By analyzing the resulting QSAR model, researchers can determine whether factors like hydrophobicity, electronic effects (electron-donating or -withdrawing groups), or steric bulk at certain positions enhance or diminish the desired biological activity. mdpi.com This knowledge guides the rational design of new, more potent analogs.
| Compound Class | Reported Biological Activity | Potential Structural Descriptors for QSAR |
|---|---|---|
| Cinnamamide Derivatives | Anticancer / Cytotoxic | Topological Polar Surface Area (TPSA), LogP, Dipole Moment, Steric Parameters (e.g., MR) |
| N-phenyl Cinnamamides | Antimicrobial | Partial Atomic Charges, Hydrogen Bond Donors/Acceptors, Molecular Shape Indices |
| Substituted Cinnamamides | Anti-inflammatory | Electronic Descriptors (e.g., Hammett constants), HOMO/LUMO energies |
| N-(phenylthiazol-2-yl)cinnamamides | Anti-tumor | Molecular Volume, Ovality, 3D-MoRSE descriptors |
Correlation with Experimental Lipophilicity and pKa Values
QSPR models are specifically developed to predict fundamental physicochemical properties such as lipophilicity (log P) and the acid dissociation constant (pKa). researchgate.net Lipophilicity is a critical parameter in drug design as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Similarly, the pKa value determines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and interaction with biological targets.
A QSPR model for this compound would involve correlating its experimentally measured log P or pKa value with calculated molecular descriptors. mdpi.com Studies on similar compounds have shown that descriptors related to molecular size, polarity, and hydrogen bonding capability are often crucial for accurately predicting these properties. nih.gov For example, topological indices and descriptors reflecting the number of polar atoms can be used to build a multilinear regression model for predicting log P. researchgate.net Such models, once validated, can reliably estimate these key properties for newly designed analogs without the need for immediate experimental measurement. mdpi.com
Statistical and Machine Learning Approaches (e.g., PCA, Tanimoto Metrics, Kohonen Mapping, Random Forest)
The development of robust QSAR and QSPR models relies on a variety of advanced statistical and machine learning techniques. mdpi.com After calculating a large number of molecular descriptors, methods are needed to handle the high dimensionality of the data and build an accurate predictive model.
Principal Component Analysis (PCA) is often used as a preliminary step for dimensionality reduction. It transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components, making it easier to visualize data and build simpler models.
Tanimoto Metrics are a measure of similarity, often used with molecular fingerprints to compare the structural similarity between compounds in a dataset. This is useful for defining the applicability domain of a model—the chemical space in which the model can make reliable predictions.
Machine Learning (ML) algorithms have become central to modern QSAR/QSPR modeling due to their ability to capture complex, non-linear relationships between structure and activity. nih.govnih.gov Common approaches include:
Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control overfitting. mdpi.comresearchgate.net
Support Vector Machines (SVM): A powerful classification and regression method that finds an optimal hyperplane to separate data points.
Artificial Neural Networks (ANNs): Computational models inspired by the structure of the human brain, capable of learning highly complex patterns in data. nih.gov
Kohonen Mapping (Self-Organizing Maps): A type of ANN used for unsupervised learning, which can cluster and visualize high-dimensional data, revealing patterns and relationships among compounds.
These methods allow for the creation of sophisticated and highly predictive models that are essential tools in computational chemistry and drug discovery. nih.gov
| Method | Type | Role in QSAR/QSPR |
|---|---|---|
| Principal Component Analysis (PCA) | Dimensionality Reduction | Reduces complexity of descriptor data and helps visualize chemical space. |
| Tanimoto Metrics | Similarity Measurement | Quantifies structural similarity between molecules, used for defining model applicability. |
| Random Forest (RF) | Machine Learning (Ensemble) | Builds robust predictive models by combining multiple decision trees, reducing overfitting. |
| Kohonen Mapping (SOM) | Machine Learning (Unsupervised) | Clusters compounds based on structural similarity, useful for data visualization and pattern recognition. |
Future Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of N-(2-Fluorophenyl)Cinnamamide can be approached through established methods for amide bond formation, which can be optimized for improved yield, purity, and scalability. Future research will likely focus on developing more efficient and environmentally sustainable synthetic routes.
Key strategies may include:
Microwave-assisted organic synthesis (MAOS): This technique can significantly reduce reaction times and improve yields compared to conventional heating methods.
Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better reproducibility, safety, and ease of scale-up.
Green chemistry approaches: The use of eco-friendly solvents, catalysts, and reagents will be crucial. For instance, enzymatic catalysis could offer a highly specific and sustainable alternative to traditional chemical methods.
One common synthetic route for related N-phenyl cinnamamide (B152044) derivatives involves the reaction of cinnamoyl chloride with the corresponding substituted aniline (B41778) (in this case, 2-fluoroaniline) in the presence of a base like triethylamine. mdpi.comnih.gov Another versatile method involves the reaction of an oxazolone (B7731731) intermediate, such as 4-benzylidene-2-phenyloxazol-5(4H)-one, with an appropriate aryl amine in a solvent like glacial acetic acid. nih.govresearchgate.net Exploring variations of these pathways, perhaps using novel coupling reagents or catalysts, could lead to more efficient syntheses of this compound and its analogues.
Comprehensive In Vitro and In Vivo Efficacy Studies (Preclinical)
Preclinical evaluation is essential to determine the therapeutic potential of this compound. Based on the activities observed in structurally similar compounds, future studies should investigate its efficacy across several disease models.
Anticancer Activity:
In Vitro Cytotoxicity: The compound should be screened against a panel of human cancer cell lines, such as those for liver (HepG2), breast (MCF-7), lung (A549), and leukemia (Jurkat), to determine its IC50 (half-maximal inhibitory concentration) values. rsc.orgresearchgate.net For context, various fluorinated cinnamamide derivatives have demonstrated potent cytotoxic effects. For example, an imidazolone-containing derivative showed an IC50 value of 4.23 μM against HepG2 cells, while another N-(4-phenylthiazol-2-yl)cinnamamide analogue (compound 8f) was highly potent against Jurkat cells with an IC50 of 0.035 μM. nih.govresearchgate.netrsc.org
In Vivo Tumor Models: Promising in vitro results should be followed by in vivo studies using animal models, such as xenograft mouse models, to evaluate the compound's ability to inhibit tumor growth.
Neuropharmacological Activity:
Anticonvulsant Effects: Given that fluorinated cinnamamides have shown anticonvulsant properties, this compound should be evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) test. nih.gov A related compound, (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide, exhibited a median effective dose (ED50) of 17.0 mg/kg in the MES test, highlighting the potential of this chemical class. nih.gov
Antidepressant Potential: The tail suspension test and forced swim test in mice are standard preclinical models to assess antidepressant-like activity, an effect noted in cinnamamide derivatives bearing trifluoromethyl groups. researchgate.net
Antimicrobial Activity:
The compound's efficacy should be tested against a range of pathogenic bacteria and fungi, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Related N-sulfonylcinnamamides have shown significant activity against Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentration (MIC) values as low as 1–4 µg/mL. nih.govmdpi.com
| Compound Class | Activity Type | Cell Line / Organism | Potency (IC50 / MIC) | Reference |
|---|---|---|---|---|
| Fluorinated Imidazolone Cinnamamide | Anticancer | HepG2 (Liver Cancer) | 4.23 μM | nih.govresearchgate.netresearchgate.net |
| N-(4-phenylthiazol-2-yl)cinnamamide (8f) | Anticancer | Jurkat (Leukemia) | 0.035 μM | rsc.org |
| N-sulfonylcinnamamides | Antimicrobial | Staphylococcus species | 1–4 µg/mL | nih.govmdpi.com |
Deeper Elucidation of Mechanism of Action at the Molecular Level
Understanding how this compound exerts its biological effects at the molecular level is critical for its development. Future research should focus on identifying its cellular targets and signaling pathways.
Anticancer Mechanisms: Investigations should explore whether the compound induces programmed cell death (apoptosis) by using techniques like flow cytometry with Annexin V/PI staining. rsc.orgresearchgate.net Further studies could examine its effect on the cell cycle and mitochondrial membrane potential. nih.govresearchgate.netresearchgate.net Given that some cinnamamides inhibit key signaling proteins, its activity against kinases like Epidermal Growth Factor Receptor (EGFR) should be assessed. nih.govresearchgate.net
Antioxidant and Anti-inflammatory Pathways: A potential mechanism of action could involve the activation of the Nrf2/ARE (Nuclear factor (erythroid-derived 2)-like 2/Antioxidant Response Element) pathway. mdpi.comnih.gov This pathway is a master regulator of the cellular antioxidant response. nih.gov Studies could measure the expression of Nrf2-dependent genes, such as NQO1 and HO-1, and the levels of the endogenous antioxidant glutathione (B108866) (GSH) in cells treated with the compound. mdpi.comresearchgate.net
Advanced Structure-Activity Relationship Studies and Rational Design
Systematic modification of the this compound structure will be key to optimizing its potency and selectivity. The cinnamamide scaffold offers several points for chemical modification: the phenyl ring of the cinnamoyl group, the amide linker, and the N-phenyl ring. researchgate.net
Future SAR studies should involve:
Synthesis of Analogues: A library of derivatives should be synthesized by altering the substituents on both aromatic rings. For example, the position and type of the fluorine atom could be varied, or additional electron-withdrawing or electron-donating groups could be introduced.
Correlation of Structure with Activity: The biological activity of each analogue would be systematically tested to build a comprehensive SAR profile. Previous studies on related compounds have shown that substituents significantly influence activity. For instance, a chloro group on the N-phenyl ring was found to be important for activating the Nrf2 pathway, while steric effects played a crucial role in the antitumor activity of another series. mdpi.comrsc.org This knowledge allows for the rational design of next-generation compounds with improved therapeutic profiles.
| Compound Series | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| N-phenyl cinnamamides | Para-chloro group on N-phenyl ring | Enhanced Nrf2/ARE pathway activation | mdpi.com |
| N-(4-phenylthiazol-2-yl)cinnamamides | Steric bulk of substituents | Crucial for anti-tumor activity | rsc.org |
| Methylenedioxyphenyl cinnamamides | Trifluoromethyl group | Associated with significant antidepressant activity | researchgate.net |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful approach to accelerate the development of this compound and its derivatives. mdpi.comnih.gov
Future applications in this area include:
Predictive Modeling (QSAR): ML algorithms, such as deep neural networks (DNNs), can be trained on existing data from cinnamamide libraries to build Quantitative Structure-Activity Relationship (QSAR) models. semanticscholar.org These models can predict the biological activity of novel, unsynthesized analogues, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov
De Novo Drug Design: Generative AI models can design entirely new cinnamamide-based structures with desired properties. These models learn the underlying rules of chemical structures and can generate molecules optimized for high potency against a specific target and favorable pharmacokinetic profiles.
Property Prediction: AI can be used to predict crucial drug-like properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity. mdpi.com This in silico screening can identify potential liabilities early in the development process, reducing the time and cost associated with failed experimental studies. semanticscholar.org By leveraging these computational tools, the design-synthesis-test cycle can be significantly streamlined, paving the way for the rapid discovery of optimized cinnamamide-based therapeutics.
Q & A
Q. What are the common synthetic routes for N-(2-Fluorophenyl)cinnamamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves reacting cinnamoyl chloride with 2-fluoroaniline. In one protocol, cinnamoyl chloride (5.4 mmol) is refluxed with 2-fluoroaniline (21.6 mmol) in CHCl₃ under nitrogen for 2 hours . Post-reaction, the mixture is washed with HCl and NaHCO₃, dried, and crystallized from CHCl₃, yielding 87%. Optimization strategies include:
Q. What spectroscopic techniques confirm the structure of this compound, and what key features are observed?
Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 6.8–7.8 ppm), with distinct fluorine coupling (³Jₐᵣ-H ~8–10 Hz). The amide proton (N–H) resonates near δ 10.2 ppm .
- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .
- X-ray crystallography : Confirms planar amide groups (rms deviation <0.035 Å) and dihedral angles between aromatic rings (e.g., 73.89° and 79.46° in two independent molecules) .
Q. How is single-crystal X-ray diffraction data for this compound collected and processed?
Methodological Answer:
- Data collection : A Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 89 K .
- Absorption correction : Multi-scan via SADABS .
- Structure solution : Direct methods using SHELXS .
- Refinement : SHELXL with riding H-atoms (except N–H, refined isotropically). Final R-factor: 0.050 .
Advanced Research Questions
Q. How do dihedral angles between aromatic rings influence molecular conformation and intermolecular interactions?
Methodological Answer: Dihedral angles between the fluorophenyl and cinnamamide benzene rings (e.g., 73.89° vs. 24.6° in chloro analogs) dictate packing efficiency and hydrogen-bonding networks . Larger angles reduce π-π stacking but enhance N–H⋯O hydrogen bonds (2.00–2.10 Å), forming 1D polymeric chains . Computational tools like Mercury CSD can overlay structures to compare angles and predict packing motifs .
Q. What challenges arise in refining the crystal structure of this compound using SHELXL?
Methodological Answer:
- Disordered atoms : Fluorine’s high electron density may cause anisotropic displacement parameter (ADP) artifacts. Restraints (ISOR, DELU) stabilize refinement .
- Hydrogen handling : N–H protons are located via difference maps; others use riding models (d(C–H) = 0.95 Å, Uᵢₛₒ = 1.2Uₑq) .
- Twinned data : Monoclinic P2₁/c symmetry (Z = 8) requires careful handling of equivalent positions .
Q. How do non-covalent interactions stabilize the crystal lattice of halogenated cinnamamides?
Methodological Answer:
Q. How can computational methods predict the electronic effects of fluorine substitution on reactivity?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) to assess fluorine’s electron-withdrawing effect.
- Hammett parameters : σₚ values (-0.07 for -F) predict substituent influence on reaction rates .
- Electrostatic potential maps : Visualize charge distribution to identify nucleophilic/electrophilic sites .
Q. What structural modifications enhance the anti-inflammatory activity of this compound derivatives?
Methodological Answer:
- Halogen substitution : 3,5-Difluoro analogs show improved COX-2 inhibition (IC₅₀: ~1.2 μM vs. 5.8 μM for parent compound) .
- Hybrid scaffolds : Conjugation with chalcone moieties enhances π-π interactions with enzyme active sites .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical H-bond acceptors (amide O) and hydrophobic regions .
Q. How are high-resolution crystallographic data used to resolve contradictions in reported dihedral angles?
Methodological Answer:
- Data comparison : Overlay CIF files (Mercury CSD) to quantify deviations. For example, two independent molecules in the asymmetric unit show dihedral angles differing by 5.57° .
- Statistical validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure angle reliability .
- Temperature effects : Low-temperature (89 K) data reduce thermal motion artifacts .
Q. What methodologies evaluate the thermodynamic stability of polymorphic forms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
